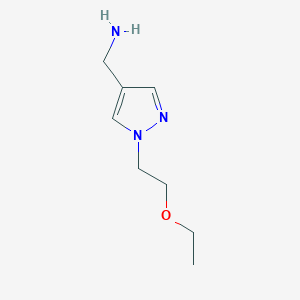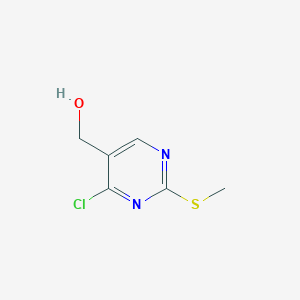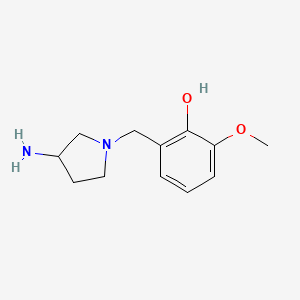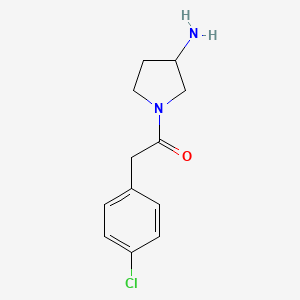![molecular formula C8H7N5O3S B1468124 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267227-07-5](/img/structure/B1468124.png)
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
“1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C8H7N5O3S, and it has a molecular weight of 253.24 g/mol. The structure contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Applications De Recherche Scientifique
Drug Discovery and Pharmaceutical Applications
The triazole and thiazole moieties present in this compound are known for their stability and biological activity, making them valuable in drug discovery . Triazoles, in particular, have been used in the development of a wide range of therapeutic agents, including antifungal, antibacterial, and anticancer drugs . The compound’s structural similarity to amide bonds allows it to mimic biological interactions, which can be exploited in the design of new drugs.
Organic Synthesis
In organic chemistry, the triazole ring serves as a versatile scaffold for the synthesis of complex molecules . Its stability under various conditions allows for its incorporation into a wide range of chemical reactions, serving as a building block for the synthesis of more complex organic compounds.
Supramolecular Chemistry
The hydrogen bonding ability and strong dipole moment of triazoles make them suitable for use in supramolecular chemistry . They can form stable complexes with various molecules, which is useful in the construction of molecular assemblies and devices.
Polymer Chemistry
Triazoles have found applications in polymer chemistry due to their ability to enhance the stability and modify the properties of polymers . They can be incorporated into polymer chains to create materials with specific characteristics, such as increased thermal stability or improved mechanical strength.
Bioconjugation and Chemical Biology
The compound’s reactive groups make it an excellent candidate for bioconjugation . It can be used to link biomolecules together or attach them to surfaces, which is essential in the development of biosensors and diagnostic tools.
Fluorescent Imaging
Due to the inherent properties of triazoles, derivatives of this compound can be used in fluorescent imaging . They can be designed to bind to specific biological targets, allowing for the visualization of cellular processes and the diagnosis of diseases.
Materials Science
The chemical stability and unique electronic properties of triazoles contribute to their use in materials science . They can be used in the creation of novel materials with specific electronic or optical properties, which have applications in electronics and photonics.
Antioxidant and Antimicrobial Properties
Compounds containing triazole and thiazole rings have demonstrated significant antioxidant and antimicrobial activities . This makes them valuable in the development of new treatments for infections and diseases caused by oxidative stress.
Propriétés
IUPAC Name |
1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3S/c14-6(10-8-9-1-2-17-8)4-13-3-5(7(15)16)11-12-13/h1-3H,4H2,(H,15,16)(H,9,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBOMLOFRNALOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468043.png)
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)

![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)
![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)
![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)
![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)


